molecular formula C25H19F3N2O5 B2832173 3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951925-90-9

3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2832173
CAS No.: 951925-90-9
M. Wt: 484.431
InChI Key: UGUHBVOCZIIBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H19F3N2O5 and its molecular weight is 484.431. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews its biological activity based on available research findings and patents.

Chemical Structure

The compound features several functional groups that may contribute to its biological properties:

  • Methoxy group : Enhances lipophilicity and may influence receptor interactions.
  • Pyridine moiety : Known for its role in biological activity, particularly in drug design.
  • Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds structurally similar to the target compound exhibit significant anticancer properties. For instance, derivatives of oxazine and other heterocyclic compounds have shown promise in inhibiting tumor growth through various mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies on related compounds have demonstrated their ability to halt the cell cycle at the S phase, thereby preventing DNA replication and promoting cancer cell death .
  • Selective Cytotoxicity : A related study highlighted the selective cytotoxic effect of a triazole derivative on melanoma cells compared to normal cells, suggesting that similar mechanisms might be applicable to the target compound .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have shown effective antibacterial and antifungal activities against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Research indicates that certain derivatives exhibit stronger antibacterial effects than conventional antibiotics, with minimal inhibitory concentrations (MICs) significantly lower than those of standard treatments .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazoleAnticancerInduced S-phase arrest; selective cytotoxicity on melanoma cells
Various derivativesAntimicrobialExhibited MIC values lower than traditional antibiotics against Gram-positive bacteria

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of the compound:

  • Inhibition of Enzymatic Pathways : Similar compounds are known to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Receptors : The methoxy and pyridine groups may facilitate binding to specific receptors or enzymes, modulating cellular signaling pathways.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O5/c1-32-16-4-6-17(7-5-16)34-23-21(31)18-8-9-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-3-2-10-29-11-15/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUHBVOCZIIBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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